

# An In-Depth Technical Guide to DP1 Receptor Expression in Human Tissues

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This technical guide provides a comprehensive overview of the expression of the Prostaglandin D2 receptor 1 (**DP1**), a critical target in inflammation, allergy, and various other physiological processes. This document details its tissue distribution, signaling pathways, and the methodologies used for its quantification, offering a valuable resource for researchers and professionals in drug development.

## Introduction to the DP1 Receptor

The Prostaglandin D2 receptor 1 (**DP1**), encoded by the PTGDR gene, is a G-protein coupled receptor (GPCR) that is the primary receptor for prostaglandin D2 (PGD2). As a member of the prostanoid receptor family, **DP1** plays a significant role in a variety of biological functions, including the regulation of sleep, allergic responses, and inflammation. Its activation is primarily coupled to the Gs alpha subunit (G $\alpha$ s), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Given its role in various pathological conditions, the **DP1** receptor is a key target for therapeutic intervention.

## Quantitative Expression of DP1 in Human Tissues

The expression of the **DP1** receptor varies significantly across different human tissues. Below is a summary of its mRNA and protein expression levels compiled from publicly available databases and scientific literature.

## mRNA Expression Levels

The following table summarizes the mRNA expression of the PTGDR gene in various human tissues, with data primarily sourced from the Genotype-Tissue Expression (GTEx) portal. Expression is reported in Transcripts Per Million (TPM).

Tissue	Mean TPM
Spleen	2.85
Lung	1.27
Small Intestine - Terminal Ileum	1.15
Colon - Transverse	8.6 (overexpressed) <a href="#">[1]</a>
Whole Blood	7.0 (overexpressed) <a href="#">[1]</a>
Esophagus - Mucosa	0.58
Stomach	0.45
Ovary	0.41
Uterus	0.39
Adipose - Subcutaneous	0.35
Skin - Sun Exposed (Lower leg)	0.33
Heart - Atrial Appendage	0.29
Thyroid	0.28
Artery - Tibial	0.26
Pituitary	0.24
Prostate	0.22
Breast - Mammary Tissue	0.21
Nerve - Tibial	0.19
Pancreas	0.17
Adrenal Gland	0.16
Liver	0.08
Muscle - Skeletal	0.06
Brain - Cerebellum	0.04

Data is representative and compiled from the GTEx portal. "Overexpressed" indicates tissues with significantly higher expression levels as noted in some databases[1].

## Protein Expression Levels

Protein expression data for the **DP1** receptor has been characterized using immunohistochemistry (IHC) and, in some cases, quantified by radioligand binding assays. The Human Protein Atlas provides a comprehensive IHC-based survey of **DP1** protein expression.

Tissue	Immunohistochemistry (IHC) Staining
Immune System	
Spleen	Medium
Lymph node	Medium
Tonsil	Medium
Bone marrow	Low
Respiratory System	
Lung	Medium
Bronchus	Medium
Nasopharynx	Low
Digestive System	
Colon	Medium
Small intestine	Medium
Stomach	Low
Liver	Not detected
Pancreas	Low
Cardiovascular System	
Heart muscle	Low
Smooth muscle	Low
Nervous System	
Cerebral cortex	Low
Hippocampus	Low
Other Tissues	
Kidney	Low

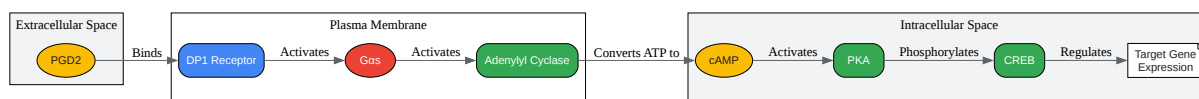
Urinary bladder	Low
Skin	Low
Adipose tissue	Low

IHC staining levels are categorized as High, Medium, Low, or Not detected based on data from the Human Protein Atlas[1].

Quantitative protein expression data from radioligand binding assays, which measure receptor density (Bmax) in units of fmol/mg protein, are more variable in the literature and tissue-specific. These studies often focus on a single tissue type. Researchers should refer to specific publications for Bmax values in their tissue of interest.

## DP1 Receptor Signaling Pathway

Activation of the **DP1** receptor by its ligand, PGD2, initiates a well-characterized signaling cascade that plays a crucial role in cellular responses.



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### DP1 Receptor Signaling Pathway

Upon binding of PGD2, the **DP1** receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated G $\alpha$ s subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the transcription factor cAMP response

element-binding protein (CREB), which then modulates the expression of target genes involved in inflammation, vasodilation, and other cellular processes.[2]

## Experimental Protocols for DP1 Expression Analysis

Accurate quantification of **DP1** receptor expression is crucial for understanding its role in health and disease. The following sections detail the methodologies for quantifying **DP1** at the mRNA and protein levels.

### Quantitative Real-Time PCR (qPCR) for PTGDR mRNA

qPCR is a sensitive method for quantifying mRNA levels.

#### 1. RNA Extraction:

- Isolate total RNA from human tissue samples using a suitable method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

#### 2. Reverse Transcription:

- Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

#### 3. qPCR Reaction:

- Prepare the qPCR reaction mixture using a SYBR Green-based master mix. A typical reaction includes:
  - 2x SYBR Green Master Mix
  - 10 µM Forward Primer
  - 10 µM Reverse Primer

- cDNA template (e.g., 10-100 ng)
- Nuclease-free water to the final volume.
- Human PTGDR Primer Sequences:
  - Forward: 5'-CTCTCTCGCTGTCGTCCTCA-3'
  - Reverse: 5'-GCTAGGATCACCAGGTTGGC-3'
- Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

#### 4. Thermal Cycling:

- Perform qPCR using a real-time PCR system with a standard thermal cycling protocol:
  - Initial denaturation: 95°C for 10 minutes
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute
  - Melt curve analysis to verify product specificity.

#### 5. Data Analysis:

- Calculate the relative expression of PTGDR mRNA using the  $2^{-\Delta\Delta C_t}$  method.

## Western Blotting for DP1 Protein

Western blotting allows for the detection and semi-quantitative analysis of **DP1** protein.

#### 1. Protein Extraction:

- Homogenize tissue samples in RIPA buffer supplemented with protease inhibitors.
- Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.



- Determine protein concentration using a BCA or Bradford assay.

## 2. SDS-PAGE and Transfer:

- Denature 30-50 µg of protein per lane by boiling in Laemmli sample buffer.
- Separate proteins by size on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

## 3. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for human **DP1** (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C. Recommended dilutions are typically 1:500-1:2000, but should be optimized.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
- Wash the membrane three times with TBST.

## 4. Detection:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control, such as  $\beta$ -actin or GAPDH, for normalization.

# Immunohistochemistry (IHC) for DP1 Protein Localization

IHC is used to visualize the distribution of **DP1** protein within tissue sections.

### 1. Tissue Preparation:

- Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
- Cut 4-5  $\mu\text{m}$  sections and mount on charged slides.

### 2. Staining Procedure:

- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using a citrate buffer (pH 6.0) in a heat-induced manner.
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a protein block or normal serum.
- Incubate with a primary antibody against human **DP1** (e.g., rabbit polyclonal, diluted 1:200-1:500) overnight at 4°C.
- Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a chromogen such as DAB.
- Counterstain with hematoxylin.

### 3. Analysis:

- Examine the slides under a microscope to assess the staining intensity and localization of the **DP1** receptor. Staining can be scored semi-quantitatively based on intensity and the percentage of positive cells.

## Radioligand Binding Assay for DP1 Receptor Quantification

This assay provides a quantitative measure of receptor density ( $B_{\text{max}}$ ) and affinity ( $K_d$ ).

### 1. Membrane Preparation:

- Homogenize human tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove nuclei and debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Resuspend the membrane pellet in assay buffer.

## 2. Saturation Binding Assay:

- Incubate a fixed amount of membrane protein (e.g., 50-100  $\mu\text{g}$ ) with increasing concentrations of a radiolabeled **DP1** ligand (e.g., [ $^3\text{H}$ ]-PGD2 or a specific antagonist) in a final volume of 250-500  $\mu\text{L}$ .
- To determine non-specific binding, perform parallel incubations in the presence of a high concentration of an unlabeled **DP1** ligand.
- Incubate at room temperature for 60-90 minutes to reach equilibrium.

## 3. Separation and Counting:

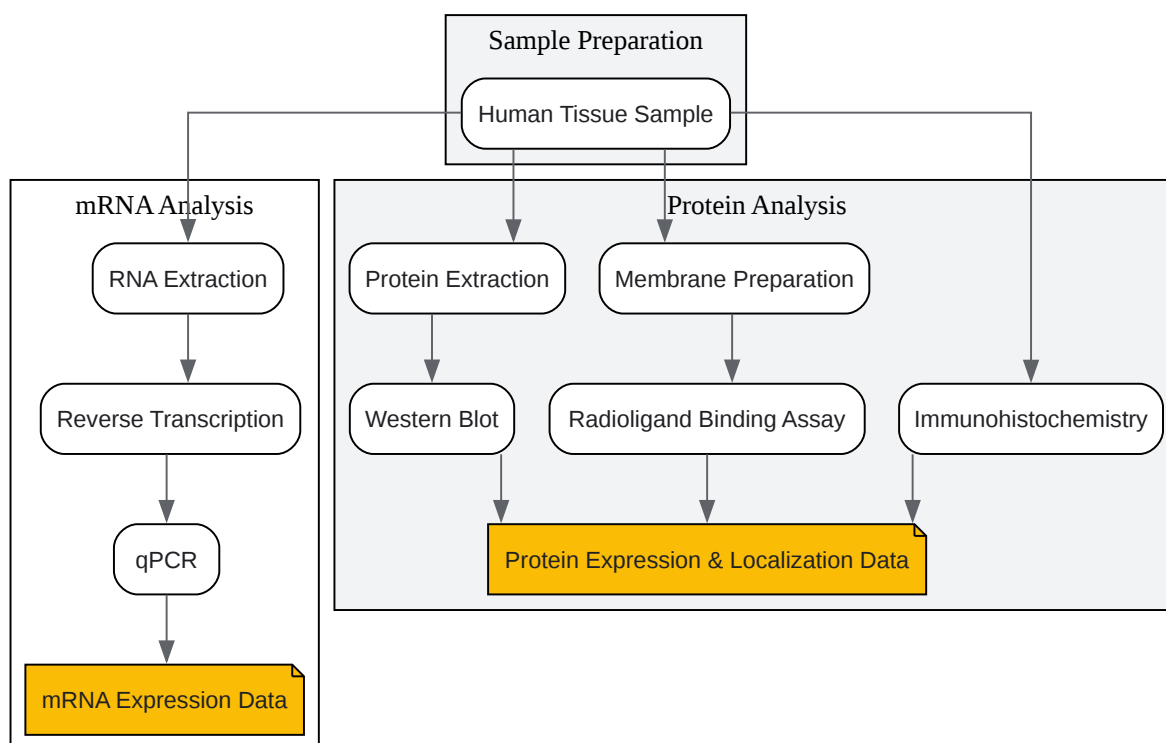
- Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.

## 4. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Analyze the saturation binding data using non-linear regression to determine the  $B_{\text{max}}$  (in fmol/mg protein) and  $K_d$  values.

# Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of **DP1** receptor expression.



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### Workflow for **DP1** Expression Analysis

This guide provides a foundational understanding of **DP1** receptor expression and its analysis in human tissues. For specific applications, researchers are encouraged to consult the primary literature and optimize protocols for their experimental systems.

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## References

- 1. Tissue expression of PTGDR - Summary - The Human Protein Atlas [proteintlas.org]
- 2. youtube.com [youtube.com]
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